molecular formula C18H19FN2O3 B2400032 N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide CAS No. 1351618-72-8

N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide

Cat. No. B2400032
CAS RN: 1351618-72-8
M. Wt: 330.359
InChI Key: PVHBLRLESIIRRV-UHFFFAOYSA-N
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Description

N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide, also known as FHPO, is a novel compound with potential applications in scientific research. It belongs to the class of oxalamides, which have been shown to possess diverse biological activities such as anti-inflammatory, anti-cancer, and anti-viral properties. FHPO has been synthesized using a simple and efficient method, and its mechanism of action has been studied in detail.

Scientific Research Applications

Neuroprotection and Calcium Regulation

A study on YM-244769, a novel potent Na+/Ca2+ exchange (NCX) inhibitor, showed it preferentially inhibited NCX3 isoform activity, suggesting therapeutic potential as a neuroprotective drug. This compound's ability to protect against hypoxia/reoxygenation-induced neuronal cell damage underscores the importance of calcium regulation in neuroprotection (Iwamoto & Kita, 2006).

Nucleoside Transport Inhibition

Research on analogues of 4-nitrobenzylthioinosine, a nucleoside transport protein inhibitor, demonstrated that modifying the ribose moiety with substituted benzyl groups could affect affinity for ENT1, a key transporter in nucleoside metabolism. This highlights the compound's relevance in designing drugs to modulate nucleoside transport, with implications for treatments involving nucleoside analogues (Tromp et al., 2004).

Catalysis and Fluorination Techniques

A study on the oxidative enantioselective α-fluorination of aliphatic aldehydes using N-heterocyclic carbene catalysis demonstrated innovative approaches to C-F bond formation. This research contributes to synthetic chemistry by offering new methodologies for introducing fluorine atoms into organic molecules, which is crucial for developing pharmaceuticals and agrochemicals (Li, Wu, & Wang, 2014).

Sensing and Detection Technologies

Research into the development of colorimetric sensors for metal cations and anions using N-(2-hydroxybenzyl)-isopropylamine functionalized silver nanoparticles (AgNPs) shows the potential of such compounds in environmental monitoring and biochemical assays. These sensors can distinguish between different metal ions and anions by color change, offering a simple and effective tool for chemical detection (Kumar & Anthony, 2015).

Antipsychotic Potential

The pharmacological profile of ACP-103, a novel 5-hydroxytryptamine2A receptor inverse agonist, showcases the application of similar compounds in developing new antipsychotic medications. Its efficacy in attenuating behaviors linked to psychosis without inducing sleep at therapeutic doses suggests its potential utility in treating disorders like schizophrenia (Vanover et al., 2006).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-(2-hydroxy-2-phenylpropyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3/c1-18(24,14-5-3-2-4-6-14)12-21-17(23)16(22)20-11-13-7-9-15(19)10-8-13/h2-10,24H,11-12H2,1H3,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHBLRLESIIRRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NCC1=CC=C(C=C1)F)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide

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